SARS-CoV-2-IN-18

SARS-CoV-2 3CLpro inhibition Isatin derivatives Structure-activity relationship

Coronavirus 3CL protease inhibitor programs often face ambiguity between covalent and non-covalent engagement, complicating SAR and resistance studies. SARS-CoV-2-IN-18 (Compound 26) is a validated peptidomimetic with a non-covalent binding mode confirmed by X-ray crystallography (PDB: 9PKR, 1.54 Å). - Active against SARS-CoV-2 (including Omicron) and MERS-CoV 3CLpro - Ideal control for time-dependent inhibition & jump-dilution assays - Enables resistance mapping against Mpro mutants (e.g., E166A, E166V)

Molecular Formula C20H14N2O3
Molecular Weight 330.3 g/mol
Cat. No. B15580484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-18
Molecular FormulaC20H14N2O3
Molecular Weight330.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H14N2O3/c21-19(24)15-7-8-17-16(10-15)18(23)20(25)22(17)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2,(H2,21,24)
InChIKeyNTNYHMJYSGPGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-18 (Compound 26) as a Biochemical Tool for 3CLpro Inhibition: A Benchmark Reference for Isatin-Based SARS-CoV-2 Main Protease Inhibitors


SARS-CoV-2-IN-18, designated as Compound 26, is an N-substituted isatin derivative that functions as a potent, reversible noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). It exhibits an IC50 of 45 nM against the recombinant enzyme in a fluorescence-based kinetic assay [1]. The compound's binding mode has been characterized through X-ray crystallography, revealing specific interactions within the substrate-binding pocket of Mpro [2]. As a well-defined chemical probe within the N-substituted isatin series, SARS-CoV-2-IN-18 serves as a critical reference molecule for studying structure-activity relationships (SAR) and for benchmarking the inhibitory potency of next-generation noncovalent Mpro inhibitors.

Mechanism Non-covalent 3CL protease inhibition for reversible target engagement studies
Spectrum Active across SARS-CoV-2 variants and MERS-CoV; fits pan-coronavirus probe workflows
Structure Co-crystal structure available (PDB 9PKR) for SAR and binding-mode analysis

SARS-CoV-2-IN-18 Substitution Risks: Why Not All Mpro Inhibitors Are Interchangeable in Research Applications


Substituting SARS-CoV-2-IN-18 with a generic SARS-CoV-2 Mpro inhibitor, even a close structural analog, is scientifically unsound without quantitative justification. The N-substituted isatin series exhibits steep structure-activity relationships (SAR); minor modifications to the naphthyl substituent dramatically alter inhibitory potency (e.g., from 45 nM to 24.9 µM for compound 28) [1]. Furthermore, enzyme inhibition (IC50) does not predict cellular antiviral efficacy. While SARS-CoV-2-IN-18 demonstrates nanomolar enzymatic potency, it exhibits poor cell-based activity and high cytotoxicity (CC50 <2.6 µM) [2]. Conversely, a different Mpro inhibitor, SARS-CoV-2 3CLpro-IN-18, shows moderate enzymatic activity (IC50 = 0.478 µM) but favorable cellular antiviral activity (EC50 = 2.499 µM) and low cytotoxicity (CC50 >200 µM) . These divergent profiles underscore that biological context determines functional utility; compound selection must be guided by the specific experimental endpoint (biochemical assay vs. cell-based assay).

Chemotype mismatch may shift target engagement
Peptidomimetic scaffold vs. isatin or pyridone cores can lead to different 3CLpro affinity and selectivity across viral species.
Covalent vs. non-covalent mechanism alters interpretation
Non-covalent binding kinetics differ from reversible covalent inhibitors; assay results and resistance profiles may not transfer directly.
Variant-specific potency context may vary
Optimization against conserved subsites does not guarantee equivalent inhibition across all Mpro mutants; per-variant validation recommended.

Quantitative Differentiation of SARS-CoV-2-IN-18: Enzyme Potency, Structural Definition, and SAR Benchmarking Against Close Analogs


SARS-CoV-2-IN-18 (Compound 26) Enzyme Inhibition Potency: Direct Comparison with Lead Analog Compound 23

In the same fluorescence-based enzymatic assay using recombinant SARS-CoV-2 3CLpro and a synthetic peptide-pNA substrate, SARS-CoV-2-IN-18 (Compound 26) demonstrated an IC50 of 45 ± 7 nM, while the close analog Compound 23 exhibited an IC50 of 53 ± 10 nM. This represents a 1.2-fold improvement in potency for Compound 26 over Compound 23 within the same experimental series [1].

3CLpro Inhibition
Cross-study comparable
IC50 45 nM (non-covalent) vs. 45–53 nM (covalent isatin series)
Comparable potency; non-covalent mechanism differentiates selectivity
Fluorescence-based enzymatic assay; recombinant protease
SARS-CoV-2 3CLpro inhibition Isatin derivatives Structure-activity relationship

SARS-CoV-2-IN-18 Structural Binding Mode: Atomic-Level Resolution via X-ray Crystallography

The high-resolution X-ray crystal structure of SARS-CoV-2 Mpro bound to SARS-CoV-2-IN-18 (Compound 26) has been deposited in the Protein Data Bank (PDB ID: 7L14) [1]. The structure reveals that the naphthyl ring of the inhibitor fits into a hydrophobic groove formed by Met49 and Met165 and engages in π-π stacking with His41, while the carboxamide group forms hydrogen bonds with Asn142 and Glu166. This structural information is essential for rational optimization and for validating computational docking models.

Antiviral Spectrum
Class-level inference
Active against alpha, omicron variants and MERS-CoV (exact EC50 not disclosed)
Broad activity may reduce need for multiple chemotypes
Cell culture data; pan-coronavirus class claim
SARS-CoV-2 Mpro crystal structure Noncovalent inhibitor binding Structure-based drug design

SARS-CoV-2-IN-18 Cytotoxicity Profile: Quantitative Limitation as a Lead Scaffold for Cellular Optimization

In a comparative study evaluating isatin-based 3CLpro inhibitors, SARS-CoV-2-IN-18 (referred to as L-26) exhibited a CC50 value of <2.6 μM in Vero E6 cells, indicating significant cytotoxicity. In contrast, optimized 1,2,3-triazole isatin derivatives D1N8 and D1N52 from the same study showed markedly improved safety profiles with CC50 values >20 μM [1]. This quantitative data establishes SARS-CoV-2-IN-18 as a high-potency enzymatic tool but underscores its unsuitability for cell-based antiviral assays without further structural optimization.

Binding Mode
Cross-study comparable
Non-covalent, occupies S1, S2, S4 subsites (PDB 9PKR, 1.54 Å)
Reversible binding supports mechanistic SAR studies
Covalent inhibitors (nirmatrelvir, GC376) shown for comparison
SARS-CoV-2 antiviral activity Cytotoxicity Lead optimization

SARS-CoV-2-IN-18 Cross-Study Potency Comparison with Clinical Candidate GC376

While not tested head-to-head, SARS-CoV-2-IN-18 exhibits an enzymatic IC50 of 45 nM [1], whereas the peptidomimetic covalent inhibitor GC376 demonstrates an IC50 of 26.4 ± 1.1 nM in a separate assay [2]. SARS-CoV-2-IN-18 represents a noncovalent, nonpeptidic scaffold distinct from the covalent peptidomimetic chemotype of GC376. This mechanistic difference is critical for researchers seeking to avoid covalent warheads or peptidic backbones.

SARS-CoV-2 Mpro inhibitor potency Cross-study benchmarking Noncovalent vs. covalent inhibition

Recommended Procurement and Application Scenarios for SARS-CoV-2-IN-18 Based on Quantitative Evidence


Biochemical High-Throughput Screening (HTS) Reference Standard

SARS-CoV-2-IN-18, with a well-defined IC50 of 45 nM in a fluorescence-based 3CLpro assay, serves as an ideal positive control for validating and normalizing high-throughput screening campaigns targeting SARS-CoV-2 Mpro. Its noncovalent, reversible inhibition mechanism allows for rapid dissociation, making it suitable for kinetic assays and for distinguishing true hits from assay artifacts [1].

Structure-Based Drug Design and Molecular Modeling Validation

The availability of a high-resolution X-ray crystal structure (PDB ID: 7L14) of SARS-CoV-2-IN-18 bound to Mpro provides a rigorous benchmark for docking and free-energy perturbation (FEP) calculations. Researchers can use this experimentally validated binding pose to calibrate computational models and guide the design of novel noncovalent Mpro inhibitors [2].

SAR Benchmark for Isatin-Based Mpro Inhibitor Optimization

As the most potent compound in the initial N-substituted isatin series, SARS-CoV-2-IN-18 establishes a clear enzymatic potency benchmark (IC50 = 45 nM) against which newly synthesized analogs can be directly compared. The documented SAR (e.g., the 1.2-fold improvement over Compound 23) provides a quantitative foundation for iterative medicinal chemistry efforts [3].

Cytotoxicity Reference for Cellular Tolerability Studies

The established cytotoxicity profile (CC50 < 2.6 μM in Vero E6 cells) positions SARS-CoV-2-IN-18 as a reference compound for assessing improvements in cellular tolerability during lead optimization. New analogs can be benchmarked against this known cytotoxicity threshold to evaluate progress in reducing off-target effects [4].

Application
Selection Property
Validation Focus
Pan-Coronavirus Probe Compound
Broad-spectrum 3CL protease inhibition
Cross-species activity verification & SAR consistency
Mechanism-of-Action Discrimination
Non-covalent, reversible binding mechanism
Orthogonal assay validation (jump-dilution, time-dependent inhibition)
Resistance Profiling
Distinct Mpro binding footprint
Activity retention against Mpro mutants (e.g., E166A, E166V)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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